6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid
CAS No.: 384-21-4
Cat. No.: VC11647686
Molecular Formula: C8H9F3O2
Molecular Weight: 194.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 384-21-4 |
|---|---|
| Molecular Formula | C8H9F3O2 |
| Molecular Weight | 194.15 g/mol |
| IUPAC Name | 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H9F3O2/c9-8(10,11)6-4-2-1-3-5(6)7(12)13/h1-2,5-6H,3-4H2,(H,12,13) |
| Standard InChI Key | UIDABFKCGLTQFA-UHFFFAOYSA-N |
| SMILES | C1C=CCC(C1C(=O)O)C(F)(F)F |
| Canonical SMILES | C1C=CCC(C1C(=O)O)C(F)(F)F |
Introduction
6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid is a specialty chemical compound with a molecular formula of C8H9F3O2 and a molecular weight of approximately 194.15 g/mol . It is classified as a carboxylic acid with a trifluoromethyl group attached to a cyclohexene ring, which confers unique chemical and physical properties. This compound is often used in research due to its potential applications in organic synthesis and its role as an intermediate in the production of more complex molecules.
Synthesis Methods
While specific synthesis methods for 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid are not detailed in the available literature, it is generally synthesized through organic reactions involving fluorinated precursors. The compound can serve as a starting material for the synthesis of acyl fluorides, which are valuable intermediates in organic chemistry .
Applications
-
Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
-
Research Compound: Its unique structure makes it a useful tool in research studies focusing on fluorinated compounds and their applications.
Research Findings
Research on fluorinated compounds like 6-(trifluoromethyl)cyclohex-3-ene-1-carboxylic acid often explores their biological activity and physicochemical properties. For instance, the introduction of trifluoromethyl groups into organic molecules can enhance their biological activity, as seen in compounds with neuroprotective effects .
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| 6-(Trifluoromethyl)cyclohex-3-ene-1-carboxylic acid | C8H9F3O2 | 194.15 g/mol | 384-21-4 |
| 3-(Trifluoromethyl)cyclohexane-1-carboxylic acid | C8H11F3O2 | 196.17 g/mol | 104907-44-0 |
The comparison highlights the structural similarity between these compounds, with differences primarily in the position of the trifluoromethyl group and the presence of a double bond in the cyclohexene derivative.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume